molecular formula C19H24N4O2 B2475810 N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1421461-98-4

N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2475810
CAS No.: 1421461-98-4
M. Wt: 340.427
InChI Key: MUVAHCHFNMNMFY-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, including compounds structurally related to "N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide," has focused on their potential as cannabinoid receptor antagonists. These compounds were designed to aid in the characterization of the cannabinoid receptor binding sites and serve as pharmacological probes. The studies have explored the structure-activity relationships to find potent and selective brain cannabinoid CB1 receptor antagonistic activity. The research indicates that specific structural features are essential for potent antagonistic activity, which could be utilized in therapeutic contexts to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction with CB1 Receptor

Further studies have delved into the molecular interaction of antagonists structurally similar to "this compound" with the CB1 cannabinoid receptor. These investigations utilized conformational analysis and pharmacophore models to understand how these compounds bind to the CB1 receptor. The findings suggest that certain conformers of these antagonists have the appropriate spatial orientation and electrostatic character to interact with the CB1 receptor, potentially contributing to their antagonist activity or even inverse agonist activity depending on their interaction with the receptor (Shim et al., 2002).

Antitubercular Applications

Cocrystallization studies involving pyrazinoic acid and isomeric pyridine carboxamide series, which are structurally related to the compound , have demonstrated potential antitubercular applications. These studies reveal how alterations in the carboxamide position can affect intermolecular interactions and supramolecular growth, leading to the formation of cocrystals or eutectics with potential therapeutic applications against tuberculosis (Prasad et al., 2015).

Properties

IUPAC Name

N-(3-phenylpropyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(22-10-4-7-16-5-2-1-3-6-16)23-13-8-17(9-14-23)25-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVAHCHFNMNMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.